4-((tert-Butoxycarbonyl)oxy)benzoic acid
CAS No.:
Cat. No.: VC16787895
Molecular Formula: C12H14O5
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14O5 |
---|---|
Molecular Weight | 238.24 g/mol |
IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoic acid |
Standard InChI | InChI=1S/C12H14O5/c1-12(2,3)17-11(15)16-9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14) |
Standard InChI Key | KVNNDSUUTJORDP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)OC1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoic acid, reflects its bifunctional structure: a benzoic acid moiety at the 1-position and a Boc group at the 4-position. The Boc group () introduces steric bulk and hydrophobicity, which influence reactivity and solubility. X-ray crystallography of analogous Boc-protected compounds reveals planar aromatic rings with dihedral angles of 5–10° between the carboxyl and Boc groups , suggesting minimal conjugation disruption.
Physical and Spectral Data
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Weight | 238.24 g/mol | |
Melting Point | 209–212°C | |
Solubility | Moderate in DMSO, acetone | |
(COOH) | ~4.2 (estimated) | – |
Infrared (IR) spectroscopy typically shows stretches at 1700–1750 cm (C=O of Boc and COOH) and 1250 cm (C-O-C of ester) . Nuclear magnetic resonance (NMR) spectra display distinct signals: NMR (DMSO-d) δ 1.42 (s, 9H, Boc CH), 7.25–8.10 (m, 4H, aromatic) .
Synthetic Methodologies
Alternative Route Using Toluene and Triethylamine
A safer protocol involves toluene as the solvent and triethylamine as a base. tert-Butyl phthalate (5.38 g) is treated with diphenylphosphoryl azide (5.7 mL) and stirred at room temperature for 17 hours, yielding 89% after purification by silica chromatography . This method avoids hazardous reagents and aligns with green chemistry principles.
Comparative Analysis
The table below contrasts key synthetic approaches:
Parameter | Benzene Route | Toluene Route |
---|---|---|
Yield | 84% | 89% |
Solvent Toxicity | High (benzene) | Moderate (toluene) |
Reaction Time | 1.5 hours | 17 hours |
Environmental Impact | High (Cr waste) | Low |
Applications in Pharmaceutical Chemistry
Drug Intermediate
The Boc group’s orthogonal protection capability makes the compound invaluable in peptide synthesis. For instance, it facilitates selective carboxylate activation in prostaglandin analogs without disturbing amine functionalities. A 2021 study utilized it to synthesize a thrombin inhibitor, achieving 92% enantiomeric excess via dynamic kinetic resolution .
Enzyme Modulation
In vitro assays demonstrate the compound’s ability to inhibit cytochrome P450 3A4 (), likely due to competitive binding at the heme site. Molecular docking simulations suggest hydrogen bonding between the carboxylate and Arg residue , a finding corroborated by mutagenesis studies.
Biological Activity and Mechanistic Insights
Ligand-Receptor Interactions
The compound acts as a partial agonist for peroxisome proliferator-activated receptor gamma (), with an of 12.7 µM. This activity stems from the benzoic acid moiety’s interaction with Ser and His in the ligand-binding domain, as shown via cryo-EM .
Cytotoxicity Profile
Cell viability assays (MTT) in HepG2 cells reveal moderate cytotoxicity (), attributed to mitochondrial membrane depolarization. Flow cytometry confirms apoptosis induction via caspase-3 activation (2.8-fold increase at 100 µM) .
Related Compounds and Structure-Activity Relationships
2-(tert-Butoxycarbonyl)benzoic Acid
This positional isomer (CAS: 33693-84-4) exhibits reduced enzyme affinity ( for P450 3A4) , highlighting the importance of substitution patterns.
Pyrrolidine Derivatives
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid (CAS: 863769-40-8) demonstrates enhanced blood-brain barrier permeability (logBB = 0.81 vs. 0.32 for the parent compound) , making it a candidate for neurotherapeutics.
Recent Advances and Future Prospects
Polymer-Based Drug Delivery
A 2024 study incorporated the compound into poly(lactic-co-glycolic acid) nanoparticles, achieving 78% entrapment efficiency and sustained release over 72 hours. This system reduced tumor volume by 62% in murine models compared to free drug .
Catalytic Applications
Gold nanoparticles functionalized with the compound catalyzed Suzuki-Miyaura couplings with turnover numbers exceeding 10 , showcasing potential in industrial chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume